molecular formula C17H26N4O3S2 B1674287 Fursultiamina CAS No. 804-30-8

Fursultiamina

Número de catálogo: B1674287
Número CAS: 804-30-8
Peso molecular: 398.5 g/mol
Clave InChI: JTLXCMOFVBXEKD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

La fursultiamina ejerce sus efectos al mejorar la biodisponibilidad de la tiamina en el cuerpo. Es un derivado lipófilo de la tiamina, lo que le permite atravesar las membranas celulares de manera más eficiente que la tiamina soluble en agua. Una vez dentro de las células, la this compound se convierte en tiamina, que luego participa en diversas vías bioquímicas, incluido el ciclo de Krebs y la vía de las pentosas fosfato . Estas vías son cruciales para la producción de energía y la síntesis de nucleótidos y aminoácidos. La this compound también exhibe propiedades antioxidantes, reduciendo el estrés oxidativo y previniendo el daño celular .

Métodos De Preparación

La fursultiamina se sintetiza a partir de la alitiamina, un derivado de la tiamina que se encuentra en la naturaleza. La ruta sintética implica la reacción de la tiamina con disulfuro de tetrahidrofurfurilo en condiciones específicas para formar this compound . La reacción generalmente requiere un ambiente controlado con condiciones precisas de temperatura y pH para garantizar que se obtenga el producto deseado. Los métodos de producción industrial implican la síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para obtener mayores rendimientos y pureza.

Análisis De Reacciones Químicas

La fursultiamina experimenta diversas reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la this compound puede conducir a la formación de enlaces disulfuro, mientras que la reducción puede romper estos enlaces para formar grupos tiol .

Comparación Con Compuestos Similares

La fursultiamina es única entre los derivados de la tiamina debido a su mejor lipofilia y biodisponibilidad. Los compuestos similares incluyen la benfotiamina (S-benzoiltiamina O-monofosfato) y la alitiamina. La benfotiamina es otro derivado lipófilo de la tiamina que se ha asociado con mejoras significativas en la biodisponibilidad en comparación con la tiamina soluble en agua . La alitiamina, el precursor de la this compound, es un derivado natural de la tiamina con propiedades similares, pero con menor biodisponibilidad . La singularidad de la this compound radica en su capacidad para atravesar las membranas celulares de manera más eficiente, lo que la convierte en un tratamiento más eficaz para la deficiencia de tiamina y otras afecciones relacionadas.

Actividad Biológica

Ibuprofen piconol is a derivative of ibuprofen, primarily recognized for its anti-inflammatory properties. This compound has gained attention in dermatology, particularly for its efficacy in treating acne vulgaris. Below, we will explore its biological activity, including hydrolysis kinetics, clinical studies, and relevant research findings.

Hydrolysis Kinetics

Ibuprofen piconol undergoes hydrolysis in biological fluids, converting into ibuprofen. A study examined the hydrolysis kinetics of ibuprofen piconol in various media, including plasma and whole blood. The results indicated that:

  • Half-life of Hydrolysis :
    • In plasma without anticoagulant: t1/2=2.5t_{1/2}=2.5 hours
    • With citrate: t1/2=8.0t_{1/2}=8.0 hours
    • With heparin: t1/2=15.5t_{1/2}=15.5 hours
    • With EDTA: t1/2=161.8t_{1/2}=161.8 hours

The uptake of ibuprofen piconol by red blood cells was minimal, ranging from 0.4% to 4.1% across different concentrations tested .

Efficacy in Acne Vulgaris

Several clinical studies have evaluated the effectiveness of ibuprofen piconol as a topical treatment for acne vulgaris.

  • Study on BO-31 Cream :
    • Participants : 100 patients with moderate to slight acne vulgaris.
    • Dosage : Patients applied a cream containing 3% ibuprofen piconol twice daily for over four weeks.
    • Results :
      • Remarkably improved: 6 cases
      • Definitely improved: 50 cases
      • Some improvement: 29 cases
      • No improvement: 11 cases
    • Effective Ratio : Approximately 58.3% among evaluable cases.
    • Side Effects : Reported in only one case (1.1%), which involved slight erythema that subsided after discontinuation .
  • Evaluation of BO-36 Lotion :
    • Participants : 100 patients evaluated for efficacy and safety.
    • Results :
      • Moderately improved: 87.1%
      • Improved: 57.0%
      • Adverse effects were minimal and resolved quickly upon cessation of use .

Ibuprofen piconol primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in mediating inflammation and pain response. By inhibiting these enzymes, ibuprofen piconol reduces the synthesis of prostaglandins, leading to decreased inflammation and pain relief .

Summary of Findings

StudyParticipantsDosageImprovement RateSide Effects
BO-31 Cream100 patients3% twice dailyRemarkably improved: 6; Definitely improved: 50; Some improvement: 29; No improvement: 11Slight erythema (1 case)
BO-36 Lotion100 patients3% lotionModerately improved: 87.1%; Improved: 57.0%Minimal adverse effects

Propiedades

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(oxolan-2-ylmethyldisulfanyl)pent-2-en-2-yl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3S2/c1-12(16(5-6-22)26-25-10-15-4-3-7-24-15)21(11-23)9-14-8-19-13(2)20-17(14)18/h8,11,15,22H,3-7,9-10H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLXCMOFVBXEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSCC2CCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023084
Record name Fursultiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

804-30-8
Record name Fursultiamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=804-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fursultiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0023084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fursultiamine
Reactant of Route 2
Fursultiamine
Reactant of Route 3
Fursultiamine
Reactant of Route 4
Fursultiamine
Reactant of Route 5
Fursultiamine
Reactant of Route 6
Fursultiamine
Customer
Q & A

    A1: Fursultiamine directly interferes with hepcidin binding to its receptor, ferroportin, by blocking the ferroportin C326 thiol residue essential for hepcidin binding [, ].

      A2: By blocking hepcidin binding, fursultiamine prevents hepcidin-induced ferroportin ubiquitination, endocytosis, and degradation. This allows for continuous cellular iron export despite the presence of hepcidin [, ].

        A3: Yes, fursultiamine has been shown to enhance mitochondrial respiration in retinal pigment epithelium (RPE) cells treated with lipopolysaccharide (LPS) []. It also attenuates hypoxia-induced aberrations in RPE cells, including lactate production and inhibitory phosphorylation of pyruvate dehydrogenase [].

          A4: Fursultiamine has been shown to attenuate hypoxia-induced VEGF secretion and mitochondrial fission in primary human RPE cells. This suggests a potential role in regulating angiogenesis [].

            ANone: The molecular formula of fursultiamine is C17H26N4O6S2, and its molecular weight is 430.55 g/mol.

              A6: While specific spectroscopic data wasn't detailed in the provided abstracts, a study used chemiluminescence properties for fursultiamine detection []. This suggests potential applications of spectroscopic techniques for its characterization.

                A7: Fursultiamine's stability in liquid formulations can be improved by adding gallic acid, its salt, or its ester. This suggests potential challenges with its stability in standard liquid formulations [].

                  ANone: Based on the provided abstracts, fursultiamine does not exhibit direct catalytic properties. Its primary mechanism of action revolves around inhibiting the hepcidin-ferroportin interaction and modulating cellular processes.

                    A9: Yes, molecular docking studies have investigated the interaction of fursultiamine with the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein and the viral 3CL protease [, ]. These studies suggest that fursultiamine could potentially inhibit viral entry and replication.

                      A10: While both fursultiamine and benfotiamine are lipid-soluble thiamine derivatives, they exhibit different mechanisms of action and pharmacological profiles []. For instance, benfotiamine, but not fursultiamine, significantly elevated the phosphorylation level of glycogen synthase kinase-3α and -3β, and reduced their enzymatic activities in the amyloid precursor protein/presenilin-1 transgenic brain []. Thiamine itself and another derivative, benfotiamine, did not show the same hepcidin antagonism as fursultiamine [].

                        A11: The need to enhance stability in liquid formulations by adding gallic acid or its derivatives suggests potential challenges in achieving optimal stability [].

                              A14: While not explicitly stated in the abstracts, the observation of fursultiamine's effects on brain tissue in a study focusing on Alzheimer's disease [] implies it can cross the blood-brain barrier.

                                A15: Despite its in vitro potency, fursultiamine's rapid conversion to inactive metabolites in vivo might limit its ability to consistently antagonize hepcidin's effects on serum iron levels [, ]. This highlights the need for further research to optimize its pharmacokinetic properties.

                                    A17: Studies have utilized several animal models to explore the effects of fursultiamine, including: * Laser-induced choroidal neovascularization mouse model [] * Athymic nude mice xenograft models for lung cancer [] and colon cancer []. * Mouse cochlear explant culture system [] * Amyloid precursor protein/presenilin-1 transgenic mice (Alzheimer's disease model) [] * Yellow catfish (Pelteobagrus fulvidraco) for Aeromonas veronii-induced ascites disease []

                                      A18: In a laser-induced CNV mouse model, fursultiamine significantly decreased vascular leakage, lesion size, and the number of both choroidal and retinal inflammatory cytokines []. This suggests potential therapeutic benefits for neovascular age-related macular degeneration.

                                        A19: Fursultiamine pretreatment in mice reduced cisplatin and kanamycin-induced damage to both inner and outer hair cells in the cochlea []. This suggests a potential protective effect against drug-induced hearing loss.

                                          A20: Chronic benfotiamine treatment enhanced spatial memory in amyloid precursor protein/presenilin-1 transgenic mice []. Additionally, it reduced amyloid plaque numbers and phosphorylated tau levels in the brains of these mice []. These findings highlight fursultiamine's potential therapeutic benefits for Alzheimer's disease.

                                            A21: While the provided abstracts don't directly mention resistance development to fursultiamine, a study targeting HlyU in Vibrio vulnificus found that FTH treatment did not induce antivirulence resistance []. This suggests that fursultiamine might be less prone to resistance development compared to traditional antibiotics.

                                              A22: While generally considered safe, one case study reported a patient experiencing severe edema and weight gain potentially linked to marginal thiamine deficiency, which was successfully treated with fursultiamine []. This case highlights the importance of monitoring patients for potential adverse effects.

                                                    A25: A highly sensitive chemiluminescence method based on the enhancement of the luminol-H2O2-fursultiamine system by silver nanoparticles has been developed for fursultiamine quantification []. Additionally, HPLC methods have been used to determine fursultiamine hydrochloride in pharmaceutical preparations [].

                                                    Descargo de responsabilidad e información sobre productos de investigación in vitro

                                                    Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.